Fluthiacet

Description

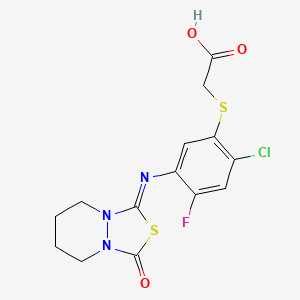

Structure

3D Structure

Properties

IUPAC Name |

2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3O3S2/c15-8-5-9(16)10(6-11(8)23-7-12(20)21)17-13-18-3-1-2-4-19(18)14(22)24-13/h5-6H,1-4,7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWROTTLWMHCFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=O)SC(=NC3=CC(=C(C=C3F)Cl)SCC(=O)O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869975 | |

| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149253-65-6 | |

| Record name | Fluthiacet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149253-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluthiacet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149253656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTHIACET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80A642YMCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluthiacet-Methyl: An In-Depth Technical Guide on its Mechanism of Action on Protoporphyrinogen Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of Fluthiacet-Methyl on Protoporphyrinogen Oxidase

Protoporphyrinogen oxidase is the final common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1] this compound-methyl acts as a potent inhibitor of this enzyme.

The inhibition of PPO by this compound-methyl leads to a cascade of cytotoxic events, primarily driven by the accumulation of Protogen IX in the plant cells.[1] Under normal conditions, the conversion of Protogen IX to Proto IX is a tightly regulated enzymatic process. However, when PPO is inhibited, Protogen IX accumulates and diffuses from its site of synthesis.

This accumulated Protogen IX is then non-enzymatically oxidized to Proto IX in the presence of light and oxygen. The resulting Proto IX is a potent photosensitizer. When excited by light, it transfers energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂).[1] This singlet oxygen is extremely damaging to cellular components, leading to rapid lipid peroxidation of cell membranes. The destruction of membrane integrity results in cellular leakage, loss of compartmentalization, and ultimately, cell death. This rapid, light-dependent cell death is characteristic of PPO-inhibiting herbicides and is often observed as necrosis and bleaching of plant tissues.

Quantitative Data on PPO Inhibition

While specific IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound-methyl are not readily found in publicly accessible scientific literature, data for other PPO-inhibiting herbicides, including those with different chemical structures, are available. This comparative data is essential for researchers to benchmark the potency of this compound-methyl in their own assays.

| Herbicide Class | Herbicide | Target Organism/Enzyme Source | IC₅₀ (µM) | Reference |

| Diphenyl Ether | Acifluorfen | Human PPO | 0.53 | [2] |

| Diphenyl Ether | Fomesafen | Human PPO | 0.11 | [3] |

| Diphenyl Ether | Oxyfluorfen | Human PPO | 0.13 | [3] |

| N-phenylphthalimide | Flumioxazin | Maize PPO | 0.1571 | [4] |

| Pyrimidinedione | Saflufenacil | Human PPO | Submicromolar | [3] |

| Triazolinone | Sulfentrazone | Arabidopsis PPO | Cross-tolerance observed | [1] |

Experimental Protocols for PPO Inhibition Assays

The following protocols provide detailed methodologies for the extraction of PPO and the subsequent determination of inhibitory activity.

Enzyme Extraction from Plant Tissue

-

Homogenization: Harvest fresh plant tissue (e.g., spinach leaves) and homogenize in an ice-cold extraction buffer (e.g., 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl₂, and 0.1% BSA) using a blender or a Polytron homogenizer.

-

Filtration and Centrifugation: Filter the homogenate through multiple layers of cheesecloth. Centrifuge the filtrate at a low speed (e.g., 2,500 x g) for a short duration (e.g., 1 minute) to pellet the chloroplasts.

-

Lysis and Stromal Fraction Isolation: Resuspend the chloroplast pellet in a hypotonic buffer to induce lysis and release the stromal contents. Centrifuge at a higher speed to pellet the membranes, the supernatant will contain the stromal fraction with PPO activity.

-

Protein Quantification: Determine the protein concentration of the stromal extract using a standard method such as the Bradford assay.

-

Storage: Aliquot the enzyme extract and store at -80°C or in liquid nitrogen for long-term stability.

Preparation of Protoporphyrinogen IX (Substrate)

Protoporphyrinogen IX is unstable and must be freshly prepared before each assay.

-

Dissolution: Dissolve protoporphyrin IX in a small volume of a suitable solvent (e.g., 10 mM KOH with 20% v/v ethanol).

-

Reduction: Reduce the protoporphyrin IX to protoporphyrinogen IX using a reducing agent such as sodium amalgam. The reduction is complete when the characteristic red fluorescence of protoporphyrin IX is no longer visible under UV light.

-

Purification: Remove the reducing agent by filtration or centrifugation. The resulting protoporphyrinogen IX solution should be kept on ice and used immediately.

Fluorometric PPO Inhibition Assay

This continuous assay measures the fluorescence of Proto IX as it is produced.[5][6]

-

Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing an appropriate buffer (e.g., 100 mM HEPES, pH 7.5), a detergent to solubilize the product (e.g., 0.5% Tween 20), and the enzyme extract.

-

Inhibitor Addition: Add varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO) to the wells. Include a control with no inhibitor.

-

Initiation: Start the reaction by adding the freshly prepared Protogen IX substrate to all wells.

-

Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every 30-60 seconds for 15-30 minutes) with an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each this compound-methyl concentration relative to the control. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HPLC-Based PPO Inhibition Assay

This method provides a discontinuous but highly specific measurement of Proto IX formation.

-

Reaction Incubation: Prepare reaction tubes with the buffer, enzyme, and varying concentrations of this compound-methyl as described for the fluorometric assay.

-

Initiation and Termination: Start the reaction by adding Protogen IX and incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes). Stop the reaction by adding a quenching solution, such as an acidic solvent (e.g., methanol/DMSO/acetic acid mixture), which also serves to extract the Proto IX product.

-

Centrifugation: Centrifuge the samples to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of trifluoroacetic acid) to separate Proto IX from other components.

-

Detection and Quantification: Detect Proto IX using a fluorescence detector (excitation ~405 nm, emission ~630 nm) or a UV-Vis detector (~408 nm). Quantify the amount of Proto IX produced by comparing the peak area to a standard curve.

-

Data Analysis: Calculate the amount of product formed per unit time for each inhibitor concentration and determine the IC₅₀ value as described previously.

Conclusion

This compound-methyl is an effective herbicide that targets the protoporphyrinogen oxidase enzyme, a critical component in the biosynthesis of chlorophyll and heme. Its mechanism of action involves the inhibition of PPO, leading to the accumulation of protoporphyrinogen IX. This accumulation, in the presence of light and oxygen, results in the formation of highly destructive singlet oxygen, which causes rapid cell membrane damage and plant death. While specific quantitative data on the inhibitory potency of this compound-methyl is not widely published, the experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own quantitative and mechanistic studies. The comparative data on other PPO inhibitors further aids in contextualizing the activity of this class of herbicides. Further research, potentially including molecular docking studies, could provide more precise insights into the binding of this compound-methyl to the active site of PPO and aid in the development of new, more effective PPO-inhibiting herbicides.

References

- 1. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorometric assays for coproporphyrinogen oxidase and protoporphyrinogen oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluthiacet as a Chemical Probe for Studying Tetrapyrrole Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapyrroles are a class of essential biological pigments that include hemes, chlorophylls, and sirohemes. The biosynthesis of these molecules is a fundamental process in most living organisms, playing critical roles in photosynthesis, respiration, and various enzymatic reactions. The intricate and highly regulated nature of the tetrapyrrole biosynthetic pathway makes it a compelling target for both herbicide development and the study of fundamental plant and microbial physiology. Fluthiacet-methyl is a potent and selective herbicide that acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in this pathway. Its specificity and potent activity make it an invaluable chemical probe for elucidating the regulation, flux, and downstream consequences of disruptions within tetrapyrrole biosynthesis. This guide provides a comprehensive technical overview of this compound's mechanism of action and its application as a research tool, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action

This compound-methyl itself is a pro-herbicide. Upon absorption into plant cells, it is rapidly converted into a more potent urazole metabolite by the action of glutathione S-transferases (GSTs). This active metabolite is a highly effective inhibitor of protoporphyrinogen IX oxidase (PPO).

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the chloroplast stroma. This excess protoporphyrinogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to protoporphyrin IX.

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation of cellular membranes, leading to membrane disruption, electrolyte leakage, and ultimately, cell death. This light-dependent oxidative stress is the primary mode of herbicidal action.

Data Presentation: Inhibitory Activity of this compound-Methyl and its Urazole Metabolite

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound-methyl and its more active urazole metabolite against protoporphyrinogen IX oxidase (PPO) from various plant species. This data highlights the bioactivation of this compound-methyl and the potent inhibitory activity of its metabolite.

| Species | Tissue/Enzyme Source | Compound | IC50 (nM) |

| Velvetleaf (Abutilon theophrasti) | Etioplasts | This compound-methyl | >10,000 |

| Etioplasts | Urazole Metabolite | 5.1 | |

| Cotton (Gossypium hirsutum) | Etioplasts | This compound-methyl | >10,000 |

| Etioplasts | Urazole Metabolite | 11 | |

| Soybean (Glycine max) | Mitochondria | This compound-methyl | >10,000 |

| Mitochondria | Urazole Metabolite | 8.7 | |

| Corn (Zea mays) | Etioplasts | This compound-methyl | >10,000 |

| Etioplasts | Urazole Metabolite | 9.8 |

Experimental Protocols

Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay and IC50 Determination

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound-methyl and its metabolites on PPO. The assay measures the formation of fluorescent protoporphyrin IX from the non-fluorescent substrate, protoporphyrinogen IX.

Materials:

-

Plant tissue (e.g., etiolated cotyledons or leaves)

-

Extraction buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl2, 10% (v/v) glycerol, 5 mM dithiothreitol (DTT)

-

Assay buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT

-

Protoporphyrin IX (Proto IX) standard

-

Sodium amalgam (for preparing protoporphyrinogen IX)

-

This compound-methyl and its urazole metabolite

-

DMSO (for dissolving inhibitors)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~405 nm, Emission: ~635 nm)

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the PPO enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Substrate Preparation (Protoporphyrinogen IX):

-

Prepare a stock solution of protoporphyrin IX in a suitable solvent (e.g., DMSO).

-

In a light-protected vial, reduce the protoporphyrin IX to protoporphyrinogen IX using sodium amalgam under an inert atmosphere (e.g., nitrogen or argon). The disappearance of fluorescence indicates complete reduction.

-

-

IC50 Determination:

-

Prepare a series of dilutions of this compound-methyl and its urazole metabolite in DMSO. A typical concentration range would be from 0.1 nM to 10 µM.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Enzyme extract (adjust volume for a consistent protein amount)

-

Inhibitor dilution (or DMSO for control)

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate to each well.

-

Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Normalize the rates relative to the control (no inhibitor) to get the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Glutathione S-Transferase (GST) Mediated Conversion of this compound-Methyl

This assay demonstrates the enzymatic conversion of this compound-methyl to its active urazole form. The disappearance of the this compound-methyl substrate or the appearance of the urazole product can be monitored by HPLC.

Materials:

-

Plant tissue rich in GSTs (e.g., young leaves of various weed species)

-

GST extraction buffer: 100 mM potassium phosphate buffer (pH 6.5)

-

Reaction buffer: 100 mM potassium phosphate buffer (pH 7.0), 5 mM reduced glutathione (GSH)

-

This compound-methyl

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

HPLC system with a C18 column and UV detector

Procedure:

-

GST Enzyme Extraction:

-

Homogenize plant tissue in ice-cold GST extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the resulting supernatant as the crude GST enzyme source.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, this compound-methyl (dissolved in a minimal amount of DMSO), and the GST enzyme extract.

-

Incubate the reaction mixture at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

As a control, run a reaction without the enzyme extract.

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge to precipitate proteins and collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 HPLC column.

-

Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-22 min, 90-10% B; 22-25 min, 10% B.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Identify and quantify the peaks corresponding to this compound-methyl and its urazole metabolite by comparing with authentic standards.

-

Extraction and HPLC Analysis of Tetrapyrrole Intermediates

This protocol allows for the quantification of protoporphyrin IX and other tetrapyrrole intermediates that accumulate in plant tissues following treatment with this compound-methyl.

Materials:

-

Plant tissue (treated with this compound-methyl and a control group)

-

Acetone:0.5 M NH4OH (9:1, v/v) extraction solvent

-

Hexane

-

HPLC system with a C18 column and a fluorescence detector

-

Standards for protoporphyrin IX and other relevant tetrapyrroles

Procedure:

-

Plant Treatment:

-

Treat plants with this compound-methyl at a concentration known to inhibit PPO. Include an untreated control group.

-

After a specific incubation period (e.g., 24 hours) in the light, harvest the plant tissue.

-

-

Extraction:

-

Homogenize the plant tissue in the acetone/NH4OH extraction solvent in low light conditions to prevent degradation of photolabile intermediates.

-

Centrifuge the homogenate and collect the supernatant.

-

Wash the supernatant with an equal volume of hexane to remove lipids and chlorophylls. The tetrapyrroles will remain in the lower aqueous phase.

-

-

HPLC Analysis:

-

Inject the aqueous phase onto a C18 HPLC column.

-

Use a gradient elution program with mobile phases such as methanol and an aqueous buffer (e.g., ammonium acetate).

-

Detect the eluting tetrapyrroles using a fluorescence detector with appropriate excitation and emission wavelengths for each compound of interest (e.g., for Protoporphyrin IX, Ex: ~405 nm, Em: ~635 nm).

-

Quantify the amount of each tetrapyrrole by comparing the peak areas to those of known standards.

-

Mandatory Visualizations

Signaling Pathway: Tetrapyrrole Biosynthesis and the Point of Inhibition by this compound

Caption: Tetrapyrrole biosynthesis pathway and the inhibition of PPO by this compound.

Experimental Workflow: Investigating this compound's Mode of Action

Caption: Workflow for studying this compound's effects from in vitro to in planta.

Logical Relationship: this compound's Herbicidal Action

An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluthiacet Analogs for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel analogs of Fluthiacet, a potent protoporphyrinogen IX oxidase (PPO) inhibiting herbicide. This document outlines the mechanism of action, strategies for analog design, detailed synthetic protocols, and methods for biological evaluation.

Introduction to this compound and its Mechanism of Action

This compound-methyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops.[1] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.

PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protogen IX in the plant cells. This excess Protogen IX leaks from the plastid and is rapidly oxidized by non-enzymatic processes in the cytoplasm to Proto IX. The resulting accumulation of Proto IX, a potent photosensitizer, generates reactive oxygen species (ROS) upon exposure to light. These ROS cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.

Signaling Pathway of PPO Inhibition by this compound Analogs

Caption: Mechanism of action of this compound analogs as PPO inhibitors.

Discovery of Novel this compound Analogs: Design Strategies

The discovery of novel this compound analogs is guided by principles of medicinal chemistry, including structure-activity relationship (SAR) studies and bioisosteric replacement. The core structure of this compound, a thiadiazolopyridazine moiety linked to a substituted phenyl ring, offers multiple points for modification to enhance herbicidal activity, selectivity, and metabolic stability.

Key Structural Features for Modification:

-

Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for PPO inhibition. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often favored.

-

Thiadiazolopyridazine Core: Modifications to this heterocyclic system can influence the molecule's conformation and binding affinity to the PPO enzyme.

-

Linker: The thioether linkage can be modified or replaced with other functional groups to alter the molecule's flexibility and physicochemical properties.

Bioisosteric Replacement Strategy:

Bioisosteric replacement is a powerful tool in analog design, where a functional group is replaced by another with similar steric and electronic properties. This can lead to improved potency, reduced toxicity, and altered pharmacokinetic profiles.

Logical Workflow for this compound Analog Discovery

Caption: Iterative workflow for the discovery and optimization of novel this compound analogs.

Synthesis of this compound and its Analogs

The synthesis of this compound-methyl can be achieved through various routes. A patented method involves the condensation of 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester with tetrahydro-[2][3][4]thiadiazolo[3,4-α]pyridazine-1,3-dione.

General Synthesis Scheme for this compound-methyl

Caption: General reaction scheme for the synthesis of this compound-methyl.

Experimental Protocols

Synthesis of this compound-methyl

A method for synthesizing this compound-methyl involves the condensation reaction of 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester and tetrahydro-[2][3][4]thiadiazolo[3,4-α]pyridazine-1,3-dione.[4]

-

Materials:

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add anhydrous methanol, glacial acetic acid, and tetrahydro-[2][3][4]thiadiazolo[3,4-α]pyridazine-1,3-dione.

-

Heat the mixture to reflux.

-

Add 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester portion-wise over 30 minutes.

-

Continue refluxing for 4 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation to obtain a solid.

-

Recrystallize the crude product from ethanol to yield pure this compound-methyl.

-

Synthesis of Novel Analogs

The synthesis of novel analogs would follow a similar condensation protocol, utilizing appropriately substituted phenylthioacetic acid esters or modified thiadiazolopyridazine cores. The synthesis of these precursors would require multi-step synthetic sequences, tailored to the specific analog being targeted.

Biological Evaluation of this compound Analogs

The biological evaluation of newly synthesized this compound analogs involves a hierarchical screening process, starting with in vitro enzyme inhibition assays followed by in vivo herbicidal activity assessments in greenhouse and field trials.

In Vitro PPO Inhibition Assay

This assay determines the inhibitory potential of the analogs against the PPO enzyme.

-

Materials:

-

Recombinant or purified plant PPO enzyme

-

Assay buffer (e.g., Tris-HCl buffer with Triton X-100 and DTT)

-

Substrate: Protoporphyrinogen IX

-

Test compounds (this compound analogs) dissolved in DMSO

-

96-well microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and PPO enzyme in a 96-well plate.

-

Add various concentrations of the test compounds (this compound analogs) to the wells. Include a control with DMSO only.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each analog.

-

Greenhouse Herbicidal Activity Assay

This assay evaluates the whole-plant herbicidal efficacy of the analogs.

-

Materials:

-

Test plants (e.g., a selection of broadleaf and grass weed species)

-

Potting soil

-

Greenhouse with controlled environment (temperature, light, humidity)

-

Test compounds formulated for spraying (e.g., dissolved in a suitable solvent with adjuvants)

-

Cabinet sprayer

-

-

Procedure:

-

Grow the test plants in pots to a specific growth stage (e.g., 2-4 true leaves).

-

Prepare a range of concentrations for each this compound analog.

-

Apply the herbicide formulations to the plants using a calibrated cabinet sprayer to ensure uniform coverage. Include an untreated control.

-

Return the treated plants to the greenhouse and observe them for a period of 14-21 days.

-

Visually assess the percentage of injury or growth inhibition at regular intervals.

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

-

Calculate the GR50 value (the dose of the herbicide that causes a 50% reduction in plant growth) for each analog on each plant species.

-

Experimental Workflow for Biological Evaluation

Caption: Hierarchical workflow for the biological evaluation of this compound analogs.

Data Presentation

The quantitative data generated from the biological assays should be summarized in clear and structured tables to facilitate comparison and SAR analysis.

Table 1: In Vitro PPO Inhibition of this compound Analogs

| Compound ID | R1 | R2 | R3 | IC50 (nM) |

| This compound-methyl | Cl | F | H | Value |

| Analog 1 | Br | F | H | Value |

| Analog 2 | Cl | Cl | H | Value |

| Analog 3 | Cl | F | CH3 | Value |

| ... | ... | ... | ... | ... |

Table 2: Greenhouse Herbicidal Activity (GR50, g/ha) of Selected Analogs

| Compound ID | Weed Species 1 | Weed Species 2 | Crop Species 1 (Selectivity) |

| This compound-methyl | Value | Value | Value |

| Analog 1 | Value | Value | Value |

| Analog 3 | Value | Value | Value |

| ... | ... | ... | ... |

Conclusion

The discovery and synthesis of novel this compound analogs represent a promising avenue for the development of new and improved herbicides. By employing rational design strategies based on SAR and bioisosteric replacement, researchers can systematically modify the this compound scaffold to enhance its herbicidal potency, broaden its weed control spectrum, and improve its environmental profile. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for scientists and drug development professionals engaged in this area of research.

References

- 1. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN102286005B - Method for synthesizing this compound-ethyl - Google Patents [patents.google.com]

Structural Biology of the Fluthiacet-Protoporphyrinogen Oxidase (PPO) Complex: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protoporphyrinogen oxidase (PPO) is a critical enzyme in the heme and chlorophyll biosynthesis pathways, making it a prime target for a major class of herbicides. Fluthiacet-methyl is a potent pro-herbicide that, upon conversion to its active form, this compound, effectively inhibits PPO, leading to rapid phytotoxicity. Understanding the structural basis of this inhibition is paramount for the development of new, more selective herbicides and for managing emergent resistance. This technical guide provides a comprehensive overview of the structural biology of the PPO enzyme, the mechanism of action of this compound, and inferred details of the enzyme-inhibitor complex. It includes detailed experimental protocols for studying such complexes and quantitative data for representative PPO inhibitors.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the final common enzyme in the biosynthesis of both heme and chlorophyll.[1][2] It catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX).[3] In plants, two isoforms exist: PPO1, located in the plastids, and PPO2, found in the mitochondria.[3] PPO is a flavoprotein that utilizes a flavin adenine dinucleotide (FAD) cofactor for the oxidation reaction.[1] Due to its essential role, inhibition of PPO leads to a rapid and lethal accumulation of Protogen IX.

The Inhibitor: this compound-methyl

This compound-methyl is a selective, post-emergence herbicide used for controlling broadleaf weeds in various crops.[4][5] Chemically, it is the methyl ester of [[2-Chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H,3H-[1][4][6]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]thio]acetic acid.[5] It functions as a pro-herbicide; upon absorption by the plant, it is converted to its active acid form, this compound, which is the actual PPO inhibitor.[5][6]

| Property | Value | Reference |

| IUPAC Name | methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1][4][6]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate | [6] |

| CAS Number | 117337-19-6 | [5] |

| Molecular Formula | C15H15ClFN3O3S2 | [6] |

| Molecular Weight | 403.9 g/mol | [6] |

| Mode of Action | Inhibition of Protoporphyrinogen Oxidase (PPO) | [4] |

Mechanism of Action and Biochemical Pathway

This compound-mediated PPO inhibition disrupts the delicate balance of tetrapyrrole biosynthesis. The process unfolds as follows:

-

Enzyme Inhibition: Active this compound binds to the PPO enzyme, blocking the active site and preventing the conversion of Protogen IX to Proto IX.[4]

-

Substrate Accumulation: This blockage leads to the accumulation of Protogen IX, the substrate of PPO.

-

Extracellular Leakage: Protogen IX leaks from its normal location in the plastid or mitochondria into the cytoplasm.

-

Oxidation and ROS Generation: In the cytoplasm, non-enzymatic oxidation of Protogen IX to Proto IX occurs. In the presence of light, this newly formed Proto IX acts as a potent photosensitizer, generating highly destructive reactive oxygen species (ROS), such as singlet oxygen.

-

Cellular Damage: The ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid tissue necrosis and plant death.[4]

Structural Biology of the PPO-Inhibitor Complex

While a specific crystal structure of PPO complexed with this compound is not publicly available, significant insights can be drawn from existing structures of PPO from organisms like tobacco (Nicotiana tabacum, PDB: 1SEZ) and Myxococcus xanthus, often co-crystallized with other inhibitors.[7][8]

The PPO enzyme is a dimer, with each monomer comprising three distinct domains:

-

FAD-Binding Domain: Anchors the essential FAD cofactor.[1][2]

-

Substrate-Binding Domain: Forms the active site cavity where Protogen IX binds.[1][2]

-

Membrane-Binding Domain: An α-helical domain that associates the enzyme with the mitochondrial or thylakoid membrane.[1][3]

The active site is a narrow, hydrophobic cavity located at the interface of the three domains, just beneath the FAD cofactor.[3][8] Studies with other inhibitors, such as acifluorfen and phenyl-pyrazol inhibitors, show that these molecules occupy the substrate-binding pocket, effectively acting as competitive inhibitors.[1][8] They form aromatic and electrostatic interactions with key residues in the active site. It is highly probable that this compound binds in a similar fashion, occupying the space normally reserved for the planar tetrapyrrole macrocycle of Protogen IX, thereby preventing its oxidation.

Quantitative Data for PPO Inhibitors

Quantitative analysis through enzyme kinetics is crucial for evaluating inhibitor potency. Data typically includes the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). Below is a table summarizing representative data for various PPO inhibitors. Note: Specific kinetic data for this compound is not widely published in public literature.

| Inhibitor | Target Organism | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Acifluorfen | Myxococcus xanthus PPO | Spectrophotometric | ~25 | - | [8] |

| Flumioxazin | Rat Liver Mitochondria PPO | In vitro assay | - | ~1.2 | [9] |

| Flumioxazin | Human Liver Mitochondria PPO | In vitro assay | - | ~21.7 | [9] |

| Phenyl-Pyrazol | Nicotiana tabacum PPO | Co-crystallization | N/A | N/A | [1][3] |

| Saflufenacil | Amaranthus palmeri PPO | Enzyme Assay | ~10-20 | - | N/A |

Key Experimental Protocols

Studying the structural and functional aspects of a PPO-inhibitor complex involves a multi-step workflow.

Protocol 1: Recombinant PPO Expression and Purification

This is a generalized protocol based on methods for membrane-associated proteins like PPO.

-

Cloning: Synthesize and clone the codon-optimized gene for PPO (e.g., from Nicotiana tabacum) into a pET expression vector containing an N-terminal His-tag.

-

Transformation: Transform the plasmid into E. coli BL21(DE3) cells.

-

Expression:

-

Grow cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and grow for an additional 16-20 hours at 18°C.

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

-

-

Lysis and Solubilization:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 5 mM β-mercaptoethanol).

-

Lyse cells by sonication on ice.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet cell debris.

-

-

Purification:

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100).

-

Wash the column extensively with wash buffer.

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% Triton X-100).

-

Perform size-exclusion chromatography for further purification and buffer exchange into a final buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Triton X-100).

-

-

Verification: Confirm protein purity and identity via SDS-PAGE and Western Blot.

Protocol 2: PPO Enzyme Inhibition Assay

This protocol measures PPO activity by monitoring the fluorescence of the product, Proto IX.

-

Reagents:

-

Assay Buffer: 100 mM HEPES pH 7.5, 1 mM EDTA, 0.5% Tween 20.

-

Substrate: 10 mM Protoporphyrinogen IX (Protogen IX) in DMSO (prepare fresh).

-

Enzyme: Purified PPO at a working concentration of ~50 nM.

-

Inhibitor: this compound dissolved in DMSO (serial dilutions).

-

-

Procedure:

-

In a 96-well black plate, add 50 µL of Assay Buffer to each well.

-

Add 1 µL of this compound dilution (or DMSO for control).

-

Add 25 µL of purified PPO enzyme and incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding 25 µL of Protogen IX substrate (final concentration ~50-100 µM).

-

Immediately measure the fluorescence (Excitation: 405 nm, Emission: 630 nm) every minute for 30 minutes in a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

-

Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a highly effective herbicide that functions through the potent inhibition of the PPO enzyme. While the overall mechanism of action is well-understood, the precise structural details of the this compound-PPO interaction remain to be elucidated. Structural studies on PPO with other inhibitors provide a robust framework for hypothesizing its binding mode. The definitive determination of the this compound-PPO complex structure via X-ray crystallography or cryo-EM is a critical next step. This knowledge will not only deepen our fundamental understanding of PPO inhibition but will also provide an invaluable template for designing next-generation herbicides with improved efficacy and selectivity, and for structurally understanding and overcoming weed resistance.

References

- 1. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis | The EMBO Journal [link.springer.com]

- 3. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. This compound-methyl [drugfuture.com]

- 6. This compound-methyl | C15H15ClFN3O3S2 | CID 93542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Crystal Structure of Protoporphyrinogen Oxidase from Myxococcus Xanthus and its Complex with the Inhibitor Acifluorfen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flumioxazin metabolism in pregnant animals and cell-based protoporphyrinogen IX oxidase (PPO) inhibition assay of fetal metabolites in various animal species to elucidate the mechanism of the rat-specific developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluthiacet-Induced Reactive Oxygen Species Generation in Plant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluthiacet-methyl is a potent herbicidal agent belonging to the N-phenylphthalimide chemical family, which exerts its phytotoxic effects through the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the tetrapyrrole biosynthetic pathway, leading to an accumulation of protoporphyrinogen IX (PPGIX) which is subsequently converted to the highly photodynamic protoporphyrin IX (PPIX). In the presence of light and molecular oxygen, PPIX acts as a photosensitizer, generating a cascade of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). This surge in ROS inflicts rapid and severe oxidative damage to cellular components, particularly lipid membranes, culminating in membrane disruption, electrolyte leakage, and ultimately, cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced ROS generation, detailed experimental protocols for the quantification of ROS and resultant cellular damage, and a summary of quantitative data related to the activity of PPO inhibitors.

Introduction to this compound-Methyl

This compound-methyl is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in various crops. Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[1] This inhibition leads to the accumulation of protoporphyrin IX (PPIX), a potent photosensitizer.[1][2][3][4] When exposed to light, PPIX generates reactive oxygen species (ROS), which cause rapid cellular damage.[1][2]

Mechanism of this compound-Induced ROS Generation

The phytotoxic activity of this compound-methyl is initiated by its binding to and inhibition of the PPO enzyme located in the chloroplast envelope.[1][4] This enzymatic blockage disrupts the normal flow of the tetrapyrrole biosynthesis pathway, leading to the following sequence of events:

-

Accumulation of Protoporphyrinogen IX (PPGIX): With PPO inhibited, its substrate, protoporphyrinogen IX, can no longer be efficiently converted to protoporphyrin IX within the chloroplast. This results in the accumulation of PPGIX.[4]

-

Extraplastidic Conversion to Protoporphyrin IX (PPIX): The accumulated PPGIX is exported from the chloroplast into the cytoplasm. In the cytoplasm, a non-enzymatic or peroxidase-mediated oxidation of PPGIX to PPIX occurs.[4]

-

Photosensitization and Singlet Oxygen Production: The resulting cytoplasmic PPIX is a highly effective photosensitizer.[3] Upon absorption of light energy, PPIX is converted to an excited triplet state. This excited PPIX can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][4][5] The quantum yield of singlet oxygen formation by protoporphyrin IX is reported to be as high as 0.77 to 0.87, indicating a very efficient process.[6]

-

Oxidative Damage and Lipid Peroxidation: Singlet oxygen is a potent oxidizing agent that readily reacts with and damages various cellular components, particularly the unsaturated fatty acids of lipid membranes.[2] This initiates a chain reaction of lipid peroxidation, leading to the loss of membrane integrity and function.

-

Cellular Leakage and Necrosis: The widespread membrane damage results in the leakage of cellular contents, a hallmark of PPO inhibitor activity.[1] This rapid loss of cellular integrity leads to tissue desiccation, necrosis, and ultimately, the death of the plant.

Signaling Pathway of this compound-Induced ROS Generation

Caption: Signaling pathway of this compound-induced ROS generation.

Quantitative Data on PPO Inhibitor Activity

| PPO Inhibitor | Chemical Class | Plant Species | Measurement | Result | Reference |

| Acifluorfen | Diphenyl Ether | Cucumber (Cucumis sativus) | Protoporphyrin IX Accumulation | Significant increase with 10 µM treatment in light and dark | [7] |

| Oxyfluorfen | Diphenyl Ether | Rice (Oryza sativa) | Herbicide Resistance | Transgenic rice expressing bacterial PROTOX showed resistance | [7] |

| Carfentrazone-ethyl | Triazolinone | Rice (Oryza sativa) | Herbicide Resistance | Transgenic rice expressing bacterial PROTOX showed resistance | [7] |

| Oxadiazon | Oxadiazole | Rice (Oryza sativa) | Herbicide Resistance | Transgenic rice expressing bacterial PROTOX showed resistance | [7] |

| AGR001 & AGR002 | 4-halo-2-pentenamides | Cucumber (Cucumis sativus) | Electrolyte Leakage | Increased conductivity at 100 µM, indicating cell damage | [8] |

Experimental Protocols

Quantification of Lipid Peroxidation (Malondialdehyde Assay)

Lipid peroxidation, a direct consequence of ROS-induced damage, can be quantified by measuring the accumulation of malondialdehyde (MDA), a secondary product of this process. The thiobarbituric acid reactive substances (TBARS) assay is a common method for MDA quantification.

Materials:

-

Plant tissue (e.g., leaf discs)

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

20% (w/v) TCA

-

0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA

-

Microcentrifuge tubes

-

Homogenizer

-

Water bath (95°C)

-

Ice bath

-

Centrifuge (capable of 15,000 x g)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize 0.1 g of plant tissue in 0.5 mL of 0.1% TCA.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Reaction Mixture: Transfer 0.5 mL of the supernatant to a new tube and add 1.5 mL of 0.5% TBA in 20% TCA.

-

Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.

-

Stop Reaction: Stop the reaction by placing the tubes in an ice bath.

-

Clarification: If the solution is not clear, centrifuge at 15,000 x g for 5 minutes.

-

Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

-

Calculation: Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient for the MDA-TBA adduct of 155 mM⁻¹cm⁻¹.[9] Results are typically expressed as µmol MDA per gram of fresh weight.

Experimental Workflow for MDA Assay

Caption: Workflow for the quantification of malondialdehyde (MDA).

Conclusion

This compound-methyl's herbicidal efficacy is intrinsically linked to its ability to induce a massive and rapid generation of reactive oxygen species within plant cells. By inhibiting protoporphyrinogen oxidase, it triggers a cascade that leads to the accumulation of the photosensitizer protoporphyrin IX in the cytoplasm. Subsequent light-dependent energy transfer to molecular oxygen results in the formation of singlet oxygen, a highly destructive ROS. This singlet oxygen then initiates widespread lipid peroxidation, causing catastrophic membrane damage and cell death. The experimental protocols provided in this guide offer robust methods for quantifying the downstream effects of this ROS burst, enabling researchers to assess the phytotoxicity of this compound-methyl and other PPO-inhibiting herbicides. Further research focusing on the direct quantification of specific ROS species generated by this compound-methyl would provide deeper insights into its precise mechanism of action and could aid in the development of novel and more effective herbicidal compounds.

References

- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. Singlet Oxygen in Plants: Generation, Detection, and Signaling Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. plant-stress.weebly.com [plant-stress.weebly.com]

Off-Target Effects of Fluthiacet in Non-Target Plant Species: A Technical Guide

Abstract

Fluthiacet-methyl is a selective, post-emergent herbicide widely used for the control of broadleaf weeds in crops such as corn and soybeans.[1][2] Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and plant death.[1] While effective against target weeds, the potential for off-target effects on non-target plant species is a critical consideration for environmental risk assessment and sustainable agricultural practices. This technical guide provides an in-depth overview of the off-target effects of this compound, summarizing quantitative data on its phytotoxicity, detailing experimental protocols for its assessment, and visualizing the underlying biochemical pathways and experimental workflows.

Introduction to this compound-methyl

This compound-methyl is a thiadiazole herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3] It is a pro-herbicide, rapidly converted to its active acid form, this compound, within the plant. Marketed under trade names such as Cadet® and Anthem Maxx®, it provides fast-acting control of problematic broadleaf weeds, including velvetleaf, lambsquarters, and pigweed.[1][2] Its selectivity allows for its use in major crops like corn and soybeans without causing significant harm to the crop itself.[1] However, spray drift or runoff can expose non-target vegetation to sub-lethal or lethal doses, leading to unintended physiological and biochemical consequences.[4][5]

Mode of Action and Primary Effects

The primary target of this compound is the PPO enzyme located in the chloroplasts. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a precursor for both chlorophylls and hemes.

-

PPO Inhibition : this compound binds to and inhibits PPO, blocking the conversion of PPGIX to PPIX.

-

PPGIX Accumulation and Extrusion : This blockage causes PPGIX to accumulate and leak from the chloroplast into the cytoplasm.

-

ROS Generation : In the cytoplasm, non-enzymatic oxidation of PPGIX to PPIX occurs. This reaction, in the presence of light and molecular oxygen, generates singlet oxygen (¹O₂), a highly destructive reactive oxygen species (ROS).[1]

-

Oxidative Stress and Cellular Damage : The massive production of ROS overwhelms the plant's antioxidant defense systems, leading to rapid lipid peroxidation of cell membranes.[6] This results in loss of membrane integrity, cellular leakage, and ultimately, rapid tissue necrosis, visible as wilting and browning of the leaves within hours or days of application.[1]

Off-Target Effects in Non-Target Plant Species

While crops like soybean and corn exhibit tolerance to this compound-methyl, other non-target plants can be highly susceptible. The effects can range from subtle physiological changes at sub-lethal doses to complete mortality. These effects are of particular concern in field margins, hedgerows, and adjacent natural habitats.[7][8]

Commonly observed off-target effects include:

-

Visible Injury : Chlorosis, necrosis, and stunting.[5]

-

Growth Reduction : Decreased shoot and root biomass.

-

Photosynthetic Impairment : Reduced chlorophyll and carotenoid content.

-

Oxidative Stress : Increased production of ROS and lipid peroxidation products like malondialdehyde (MDA).[6][9]

-

Altered Gene Expression : Changes in the expression of genes related to stress response and metabolic pathways.

-

Reproductive Effects : Delayed flowering and reduced seed production, which can have significant ecological implications.[10]

Quantitative Assessment of Off-Target Effects

The following tables summarize quantitative data regarding the efficacy of this compound-methyl on a target weed (Velvetleaf) and the typical range of effects observed in non-target plant studies. Data specific to a wide range of non-target species for this compound is limited in publicly available literature; the values presented for non-target effects are representative of responses to PPO-inhibiting herbicides.

Table 1: Efficacy of this compound-methyl on Velvetleaf (Abutilon theophrasti)

| Application Rate (g ai ha⁻¹) | Velvetleaf Height | Control (%) 28 DAT | Biomass Reduction (%) | Reference |

| 4.8 | ≤12 cm | 94-99 | 96-99 | [11] |

| 7.2 | ≤12 cm | 94-99 | 96-99 | [11] |

| 4.8 | ≤20 cm | ≥94 | ≥96 | [11][12] |

| 7.2 | ≤20 cm | ≥94 | ≥96 | [11][12] |

DAT: Days After Treatment

Table 2: Representative Off-Target Effects of PPO-Inhibiting Herbicides on Sensitive Non-Target Species

| Parameter | Effect | Magnitude of Change | Notes | Reference |

| Physiological | ||||

| Visual Injury | Necrosis, Chlorosis | Dose-dependent increase | Symptoms can appear within 24-48 hours. | [5] |

| Biomass Reduction | Inhibition of shoot/root growth | 10-80% reduction | Varies significantly with species and dose. | [13] |

| Biochemical | ||||

| Chlorophyll Content | Decrease | 20-60% reduction | Due to inhibition of the biosynthesis pathway. | [14][15] |

| Carotenoid Content | Decrease | 15-50% reduction | Carotenoids are also affected and provide photoprotection.[16][17] | [14] |

| Malondialdehyde (MDA) | Increase | 50-300% increase | An indicator of lipid peroxidation and oxidative stress. | [6] |

| Superoxide Dismutase (SOD) | Variable | Initial increase, then decrease | An antioxidant enzyme; activity can be overwhelmed at high stress levels. | [6] |

| Catalase (CAT) | Decrease | 30-70% decrease | Another key antioxidant enzyme sensitive to oxidative damage. | [6] |

Experimental Protocols for Assessing Off-Target Effects

Plant Bioassays for Phytotoxicity Assessment

This protocol outlines a whole-plant bioassay to determine the dose-response relationship of this compound-methyl on a non-target plant species.[13][18]

-

Plant Cultivation :

-

Grow the selected non-target plant species from seed in pots containing a standardized soil or substrate mix.

-

Maintain plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

-

Grow plants until they reach a specific growth stage (e.g., 2-4 true leaves) for treatment.[18]

-

-

Herbicide Application :

-

Prepare a stock solution of a commercial formulation of this compound-methyl (e.g., Cadet®).

-

Create a series of dilutions to achieve a range of application rates, including a non-treated control. Doses should bracket the expected effective dose (ED) values (e.g., ED₁₀, ED₅₀, ED₉₀).

-

Apply the herbicide solution using a calibrated laboratory track sprayer to ensure uniform coverage.[18]

-

-

Data Collection :

-

At specified time points (e.g., 3, 7, 14, and 21 days after treatment), assess visual injury on a scale of 0% (no effect) to 100% (plant death).

-

At the final time point, harvest the above-ground biomass.

-

Dry the biomass in an oven at 60-70°C to a constant weight and record the dry weight.

-

-

Data Analysis :

-

Convert biomass data to a percentage of the non-treated control.

-

Use a statistical software package to fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate ED values.[13]

-

Quantification of this compound-methyl Residues in Plant Tissue

This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for pesticide residue analysis.[19][20][21]

-

Sample Preparation :

-

Harvest plant tissue (e.g., leaves) at desired time points after herbicide application.

-

Weigh the fresh tissue (e.g., 1-5 g) and flash-freeze in liquid nitrogen.

-

Homogenize the frozen tissue using a mortar and pestle or a high-speed homogenizer.

-

-

Extraction (Modified QuEChERS method) :

-

Place the homogenized sample into a centrifuge tube.

-

Add acetonitrile and internal standards.

-

Shake vigorously for 15-60 minutes.

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Centrifuge the sample to pellet the plant material and separate the acetonitrile layer.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE) :

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.

-

Vortex and centrifuge the tube.

-

Filter the supernatant into an autosampler vial.

-

-

LC-MS/MS Analysis :

-

Chromatography : Use a C18 reverse-phase HPLC column.

-

Mobile Phase : A gradient of water and acetonitrile/methanol, both containing a modifier like ammonium acetate or formic acid.

-

Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Monitor specific precursor-to-product ion transitions for this compound-methyl (e.g., m/z 404 → 404, 404 → 344.1) and its metabolites for quantification and confirmation.[19]

-

Measurement of Photosynthetic Pigments

This protocol describes the spectrophotometric quantification of chlorophylls and carotenoids.[15][22]

-

Extraction :

-

Collect a known weight of fresh leaf tissue (e.g., 100 mg).

-

Homogenize the tissue in 80% acetone.

-

Protect the sample from light to prevent pigment degradation.

-

Centrifuge the homogenate to pellet cell debris.

-

-

Spectrophotometry :

-

Transfer the supernatant to a cuvette.

-

Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

-

-

Calculation :

-

Use the following equations (for 80% acetone) to calculate the concentrations of Chlorophyll a (Chl a), Chlorophyll b (Chl b), and total carotenoids (C x+c):

-

Chl a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chl b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

C x+c (µg/mL) = (1000(A₄₇₀) - 3.27(Chl a) - 104(Chl b)) / 229

-

-

Assessment of Oxidative Stress

This protocol details the measurement of Malondialdehyde (MDA), a marker for lipid peroxidation.[6]

-

Extraction :

-

Homogenize a known weight of fresh leaf tissue (e.g., 0.5 g) in trichloroacetic acid (TCA) solution (e.g., 0.1% w/v).

-

Centrifuge the homogenate.

-

-

Reaction :

-

Take an aliquot of the supernatant and mix it with thiobarbituric acid (TBA) solution (e.g., 0.5% TBA in 20% TCA).

-

Heat the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction on ice to stop the reaction.

-

Centrifuge to remove any precipitate.

-

-

Quantification :

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

-

Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes discussed in this guide.

Caption: this compound-methyl's mode of action via PPO inhibition.

Caption: Workflow for assessing herbicide off-target effects.

Caption: Relationship of effects from molecular to ecological levels.

Conclusion

This compound-methyl is a highly effective herbicide, but its potent mode of action through PPO inhibition poses a risk to non-target plant species. The generation of reactive oxygen species leads to rapid cellular damage, manifesting as reduced growth, impaired photosynthesis, and in sensitive species, mortality. Understanding these off-target effects is crucial for developing best management practices that mitigate spray drift and for conducting thorough environmental risk assessments. The experimental protocols and data presented in this guide provide a framework for researchers and professionals to investigate and quantify the impact of this compound-methyl, contributing to a more comprehensive understanding of its environmental footprint.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. CADET® HERBICIDE | FMC Ag US [ag.fmc.com]

- 3. This compound-methyl | C15H15ClFN3O3S2 | CID 93542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of sublethal phyto-toxic effects of herbicides using biochemical indices [ijeab.com]

- 7. Target/Non-Target Effects of Herbicides in Power-Line Corridor Vegetation | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 8. Frontiers | Editorial: Non-target Effects of Pesticides on Organisms Inhabiting Agroecosystems [frontiersin.org]

- 9. Oxidative Stress-Induced Alteration of Plant Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of dicamba, this compound-methyl, and glyphosate for control of velvetleaf (Abutilon theophrasti) in dicamba/glyphosate–resistant soybean | Weed Technology | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects on chlorophyll and carotenoid contents in different grape varieties (Vitis vinifera L.) after nitrogen and elicitor foliar applications to the vineyard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Phenological Stage and Leaf Age on Changes of Chlorophyll and Carotenoid Contents in Some Weeds and Invasive Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Novel Method for Estimating Chlorophyll and Carotenoid Concentrations in Leaves: A Two Hyperspectral Sensor Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Fluthiacet-methyl in Diverse Soil Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluthiacet-methyl, a thiadiazole herbicide, is utilized for the post-emergence control of broadleaf weeds. Its efficacy and environmental fate are intrinsically linked to its degradation profile in various soil matrices. This technical guide provides a comprehensive overview of the degradation pathways of this compound-methyl in different soil types, detailing the involved chemical transformations, influencing factors, and the experimental protocols for their elucidation.

Core Degradation Pathways of this compound-methyl in Soil

The degradation of this compound-methyl in soil is a multifaceted process involving both biotic and abiotic mechanisms, leading to the formation of several key metabolites. The primary degradation routes include hydrolysis of the methyl ester group, oxidation of the sulfide moiety, and cleavage of the thiadiazole ring. These transformations are significantly influenced by soil properties such as texture, organic matter content, pH, and microbial activity, as well as environmental conditions like temperature and moisture.

The major metabolites identified in soil degradation studies of this compound-methyl include:

-

CGA-300403: The carboxylic acid derivative formed by the hydrolysis of the methyl ester group of this compound-methyl.

-

CGA-300402: A sulfoxide derivative resulting from the oxidation of the sulfide group.

-

CGA-300404: A sulfone derivative formed by further oxidation of the sulfoxide.

-

CGA-327066 and CGA-327067: Metabolites resulting from further degradation of the molecule.

-

CGA-330057 and CGA-330059: Additional identified transformation products.

The degradation of this compound-methyl is primarily microbially mediated, as evidenced by significantly slower degradation in sterilized soils. However, abiotic processes such as hydrolysis and photolysis also contribute to its transformation, particularly on the soil surface and in varying pH conditions.

Biotic Degradation

Soil microorganisms play a pivotal role in the breakdown of this compound-methyl.[1] These biotic transformations are enzymatic and include processes like hydrolysis, oxidation, and demethylation.[2] The rate and pathway of microbial degradation are highly dependent on the composition and activity of the microbial community, which in turn are influenced by soil type, organic matter content, and environmental conditions.[1]

Abiotic Degradation

Abiotic degradation of this compound-methyl primarily occurs through two mechanisms:

-

Hydrolysis: This chemical process involves the cleavage of the ester bond in the this compound-methyl molecule, leading to the formation of its carboxylic acid metabolite (CGA-300403). The rate of hydrolysis is pH-dependent, generally increasing under alkaline conditions.[3][4]

-

Photolysis: On the soil surface, this compound-methyl can be degraded by sunlight.[5] The extent of photolysis is influenced by the intensity and wavelength of light, as well as the properties of the soil surface.

Degradation in Different Soil Types

The degradation of this compound-methyl exhibits variability across different soil types due to the interplay of their physical, chemical, and biological properties.

Sandy Loam Soils: These soils, characterized by good aeration and drainage, often exhibit moderate rates of this compound-methyl degradation. The lower organic matter content compared to clay soils can result in lower microbial populations and reduced adsorption, potentially increasing the bioavailability of the herbicide for both microbial and abiotic degradation. One study on a sandy loam soil with 0.96% organic matter and a pH of 5.5 was used to validate an analytical method for this compound-methyl and its metabolites.[6]

Clay Soils: Clay soils, with their higher organic matter content and microbial biomass, generally facilitate faster microbial degradation of herbicides. However, the strong adsorption of this compound-methyl to clay and organic matter particles can reduce its bioavailability, potentially slowing down the degradation rate.

Silt Loam Soils: These soils provide a balance of moisture retention, aeration, and nutrient content, often supporting a diverse and active microbial community, which can contribute to the effective degradation of this compound-methyl.

Quantitative Data on this compound-methyl Degradation

The persistence of a herbicide in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. While specific comparative half-life data for this compound-methyl across a range of soil types is limited in the publicly available literature, the principles of herbicide degradation suggest that DT50 values will vary depending on the soil characteristics and environmental conditions.

| Soil Type | Key Characteristics Affecting Degradation | Expected Half-life (DT50) Trend |

| Sandy Loam | Good aeration, lower organic matter, potentially lower microbial activity. | Moderate |

| Clay Loam | Higher organic matter, higher microbial activity, strong adsorption. | Variable (can be faster due to microbes or slower due to adsorption) |

| Silt Loam | Good balance of aeration, moisture, and nutrients, supporting microbial activity. | Generally Faster |

Note: This table represents expected trends based on general principles of herbicide degradation in soil. Actual half-lives can vary significantly.

Experimental Protocols

The elucidation of this compound-methyl degradation pathways relies on a combination of laboratory and field studies employing sophisticated analytical techniques.

Soil Incubation Studies (Aerobic and Anaerobic)

This laboratory-based method is fundamental for studying the degradation kinetics and identifying metabolites.

Objective: To determine the rate of degradation and identify the transformation products of this compound-methyl in soil under controlled aerobic or anaerobic conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired locations and sieve to remove large debris. Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

-

Spiking: Treat a known mass of soil with a solution of this compound-methyl, often using a ¹⁴C-labeled compound to facilitate tracking of the parent compound and its metabolites.

-

Incubation: Place the treated soil in incubation vessels and maintain at a constant temperature and moisture level. For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment, often by flooding the soil and purging with an inert gas like nitrogen.[7][8]

-

Sampling: Collect soil samples at predetermined time intervals.

-

Extraction: Extract the soil samples using an appropriate solvent system, such as acetonitrile/water mixtures.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound-methyl and its degradation products.[6][9] For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to determine the distribution of radioactivity.

-

Data Analysis: Determine the degradation kinetics, calculate the half-life (DT50), and identify the major and minor metabolites to propose degradation pathways.

Photolysis Studies on Soil Surface

Objective: To assess the contribution of photodegradation to the overall dissipation of this compound-methyl on the soil surface.

Methodology:

-

Sample Preparation: Apply a thin layer of soil to a suitable support (e.g., glass plates).

-

Spiking: Treat the soil surface with a solution of this compound-methyl.

-

Irradiation: Expose the treated soil samples to a light source that simulates natural sunlight. Control samples are kept in the dark to distinguish between photolytic and other degradation processes.

-

Sampling and Analysis: At various time points, extract the soil and analyze for the parent compound and photoproducts using HPLC-MS/MS.

Hydrolysis Studies

Objective: To determine the rate of chemical hydrolysis of this compound-methyl at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at a range of pH values representative of different soil environments.

-

Incubation: Add this compound-methyl to the buffer solutions and incubate at a constant temperature in the dark to prevent photolysis.

-

Sampling and Analysis: Periodically collect samples and analyze for the concentration of this compound-methyl and its hydrolysis products using HPLC.

Visualizations

This compound-methyl Degradation Pathway

Caption: Proposed degradation pathway of this compound-methyl in soil.

Experimental Workflow for Soil Degradation Study

Caption: General workflow for a soil degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 4. nichino.uk [nichino.uk]

- 5. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. epa.gov [epa.gov]

Environmental fate and ecotoxicology of Fluthiacet-methyl